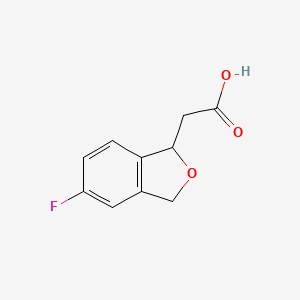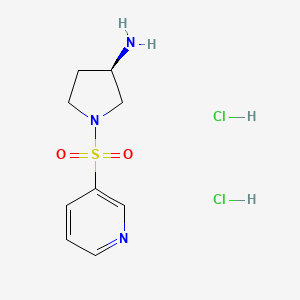
sodium 2-(6-methylpyridazin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(6-methylpyridazin-3-yl)acetate, also known as SMPTA, is a pyridazine derivative that has been widely used in the scientific research field due to its unique properties. It is a white crystalline solid with a melting point of 160-161 °C and a molecular weight of 224.25 g/mol. SMPTA is highly soluble in water and has a low toxicity. It is used in a variety of laboratory applications such as protein and DNA sequencing, enzyme-linked immunosorbent assays (ELISA), and protein purification.
作用機序
Sodium 2-(6-methylpyridazin-3-yl)acetate is an inhibitor of protein kinases, which are enzymes that regulate the activity of other proteins by phosphorylating them. sodium 2-(6-methylpyridazin-3-yl)acetate binds to the active site of the protein kinase and blocks its activity. This inhibition of protein kinases can be used to study the role of these enzymes in various cellular processes.
Biochemical and Physiological Effects
sodium 2-(6-methylpyridazin-3-yl)acetate has been shown to inhibit the activity of several protein kinases, including p38 MAPK, ERK1/2, and JNK1/2. Inhibition of these kinases has been linked to a variety of physiological effects, including inhibition of cell proliferation and apoptosis, as well as inhibition of inflammation and oxidative stress. sodium 2-(6-methylpyridazin-3-yl)acetate has also been shown to modulate the activity of certain transcription factors, such as NF-κB, which plays a role in inflammation and immune response.
実験室実験の利点と制限
Sodium 2-(6-methylpyridazin-3-yl)acetate is a useful tool for laboratory experiments due to its high solubility, low toxicity, and specificity for protein kinases. However, it is important to note that sodium 2-(6-methylpyridazin-3-yl)acetate is not specific for all protein kinases and may also interact with other proteins, which could lead to unexpected results. Additionally, sodium 2-(6-methylpyridazin-3-yl)acetate is not very stable and must be stored at low temperatures to maintain its effectiveness.
将来の方向性
In the future, sodium 2-(6-methylpyridazin-3-yl)acetate could be used in the development of novel drugs to treat a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, sodium 2-(6-methylpyridazin-3-yl)acetate could be used to study the role of protein kinases in other physiological processes, such as cell differentiation and metabolism. Finally, sodium 2-(6-methylpyridazin-3-yl)acetate could be used to develop more efficient and specific protein purification techniques.
合成法
The synthesis of sodium 2-(6-methylpyridazin-3-yl)acetate is relatively straightforward and involves the reaction of 6-methylpyridazine and acetic anhydride in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-80 °C for 1-2 hours and yields a white crystalline solid. The purity of the product can be determined using thin-layer chromatography (TLC).
科学的研究の応用
Sodium 2-(6-methylpyridazin-3-yl)acetate has a wide range of applications in the scientific research field. It has been used in a variety of biochemical and molecular biology experiments such as protein and DNA sequencing, enzyme-linked immunosorbent assays (ELISA), protein purification, and DNA hybridization. sodium 2-(6-methylpyridazin-3-yl)acetate is also used in the study of protein-protein interactions, gene expression, and gene regulation.
特性
IUPAC Name |
sodium;2-(6-methylpyridazin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.Na/c1-5-2-3-6(9-8-5)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIWAURMNPEGKV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2NaO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)



![methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride](/img/structure/B6604735.png)
![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604753.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)
![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)
